molecular formula C24H26BF4NO2 B2971981 1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide CAS No. 88064-70-4

1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide

Cat. No.: B2971981
CAS No.: 88064-70-4
M. Wt: 447.28
InChI Key: JLFNKOMNOVXWSN-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide is a complex organic compound with a unique structure that includes a pyridinium core substituted with butyl, ethoxycarbonyl, and phenyl groups

Preparation Methods

The synthesis of 1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyridinium core: This can be achieved through the reaction of a suitable pyridine derivative with an alkylating agent.

    Introduction of the butyl group: This step may involve the use of butyl halides under basic conditions.

    Phenylation: The phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.

    Formation of the tetrafluoroboranuide salt: This final step involves the reaction of the pyridinium compound with tetrafluoroboric acid or a tetrafluoroborate salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Hydrolysis: The ethoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyridinium core.

Scientific Research Applications

1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, including its use as a drug candidate or a diagnostic agent.

    Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and the target molecules.

Comparison with Similar Compounds

1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide can be compared with other similar compounds, such as:

    1-(Butan-2-yl)-2-(methoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide: This compound has a methoxycarbonyl group instead of an ethoxycarbonyl group, which may affect its reactivity and applications.

    1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium hexafluorophosphate: This compound has a different counterion (hexafluorophosphate) compared to the tetrafluoroboranuide salt, which may influence its solubility and stability.

    1-(Butan-2-yl)-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium chloride:

The uniqueness of this compound lies in its specific combination of substituents and counterion, which confer distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 1-butan-2-yl-4,6-diphenylpyridin-1-ium-2-carboxylate;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26NO2.BF4/c1-4-18(3)25-22(20-14-10-7-11-15-20)16-21(19-12-8-6-9-13-19)17-23(25)24(26)27-5-2;2-1(3,4)5/h6-18H,4-5H2,1-3H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFNKOMNOVXWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC(C)[N+]1=C(C=C(C=C1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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